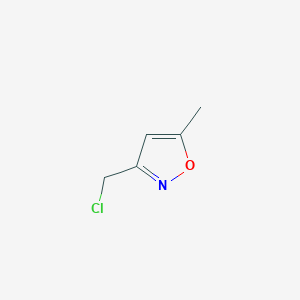
3-Mercaptopropylmethyldimethoxysilane
Descripción general
Descripción
3-Mercaptopropylmethyldimethoxysilane (3-MPDMS) is a silane-based compound that has become increasingly popular in recent years due to its wide range of applications in the fields of chemistry, biology, and materials science. 3-MPDMS is a versatile molecule that has been used for a variety of purposes, including as a coupling agent, a cross-linker, and an inhibitor of polymerization. Its ability to form strong covalent bonds with a variety of surfaces makes it an ideal choice for many different types of experiments.
Aplicaciones Científicas De Investigación
Adhesives and Sealants
3-Mercaptopropylmethyldimethoxysilane is utilized as a coupling agent in adhesives and sealants formulations. It enhances the adhesion of sulfur-cured elastomers, such as polysulfide and polyurethane sealants, to inorganic fillers like silica, glass, clay, mica, and surfaces like fiberglass .
Coatings
In coatings, this silane compound contributes to improved adhesion, durability, and corrosion resistance. It acts as a bridge between organic polymers and inorganic substrates, leading to coatings that better withstand environmental and mechanical stresses .
Surface Modification
The compound is employed in surface modification to alter the chemical characteristics of surfaces. This can result in surfaces with tailored properties such as enhanced bonding with other materials or increased resistance to environmental factors .
Nanocomposite Membranes
It serves as a silane precursor in the synthesis of Nafion-MPMDMS nanocomposite membranes through the sol-gel method. These membranes have potential applications in fuel cells and other energy-related technologies .
Magnetic-Polysilsesquioxane Nanoparticles
3-Mercaptopropylmethyldimethoxysilane functionalized magnetic-polysilsesquioxane (PSSQ) nanoparticles are applicable for heavy metal ions adsorption. This application is significant for environmental cleanup and water treatment processes .
Elastomer Composites
This silane is used to improve the interfacial bonding between elastomers and various fillers, leading to composites with enhanced mechanical properties and longevity .
Propiedades
IUPAC Name |
3-[dimethoxy(methyl)silyl]propane-1-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16O2SSi/c1-7-10(3,8-2)6-4-5-9/h9H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKYAJDOSWUATPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C)(CCCS)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16O2SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
557088-80-9 | |
| Record name | 1-Propanethiol, 3-(dimethoxymethylsilyl)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=557088-80-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60893531 | |
| Record name | 3-(Dimethoxymethylsilyl)-1-propanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60893531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid with an unpleasant odor; [Alfa Aesar MSDS] | |
| Record name | 1-Propanethiol, 3-(dimethoxymethylsilyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-(Dimethoxymethylsilyl)propanethiol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19914 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
3-Mercaptopropylmethyldimethoxysilane | |
CAS RN |
31001-77-1 | |
| Record name | (3-Mercaptopropyl)methyldimethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31001-77-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanethiol, 3-(dimethoxymethylsilyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031001771 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanethiol, 3-(dimethoxymethylsilyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-(Dimethoxymethylsilyl)-1-propanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60893531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(dimethoxymethylsilyl)propanethiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.828 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 3-Mercaptopropylmethyldimethoxysilane interact with surfaces and what are the downstream effects?
A: 3-Mercaptopropylmethyldimethoxysilane (MPMDMS) is a bifunctional molecule containing both thiol (-SH) and alkoxysilane (-Si(OCH3)2CH3) groups. The alkoxysilane group readily hydrolyzes in the presence of moisture, forming silanol (Si-OH) groups. These silanol groups can then condense with hydroxyl groups present on various surfaces like silica [, , ] or even gold nanorods [, ], forming strong covalent Si-O-Si bonds. This effectively anchors the MPMDMS molecule to the surface. The thiol group remains available for further functionalization. For example, it can be used to bind gold nanoparticles [, ] or create "thiol-ene" click chemistry reactions to create siloxane polymers with high refractive index [].
Q2: Can you provide the structural characterization of MPMDMS?
A2: * Molecular Formula: C6H16O2SSi * Molecular Weight: 180.33 g/mol
Q3: How does the dual functionality of MPMDMS contribute to its material compatibility and applications?
A: The dual functionality of MPMDMS makes it highly versatile. The silane side enables strong bonding to inorganic materials like silica [, , ], which is valuable in applications like modifying silica-based microresonators for plasmonic sensing [] or functionalizing mesoporous silica materials (SBA-15) for enhanced phenol adsorption from water []. Simultaneously, the thiol group provides a site for anchoring gold nanorods [, ], creating materials with potential in plasmonics [] and nanofabrication []. This unique combination allows researchers to bridge organic and inorganic materials, expanding possibilities in materials science and nanotechnology.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

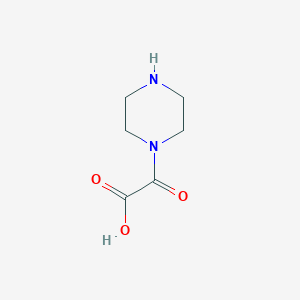
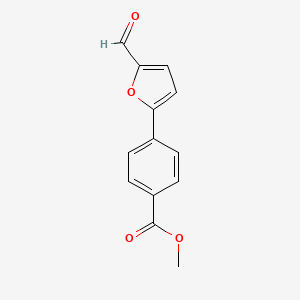
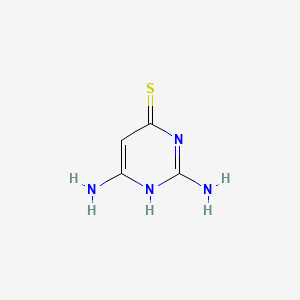
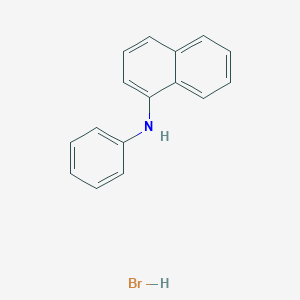
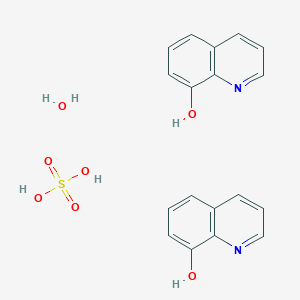
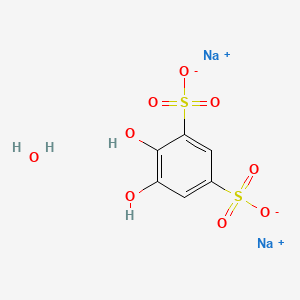
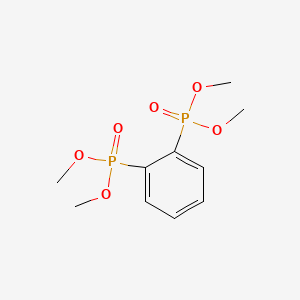
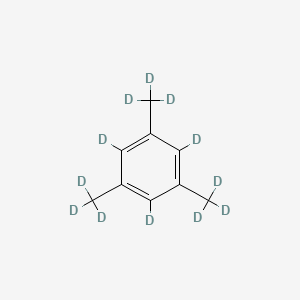
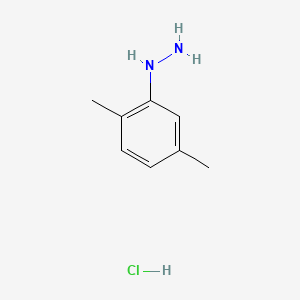
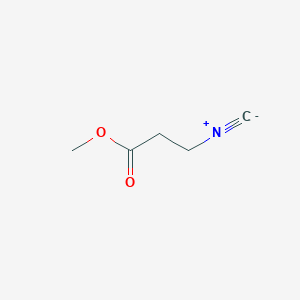
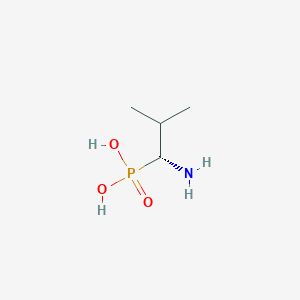

![4-Chloro-5-methyl-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B1586294.png)
